molecular formula C15H19NO6 B2946439 3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid CAS No. 851169-36-3

3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid

Cat. No.: B2946439
CAS No.: 851169-36-3
M. Wt: 309.318
InChI Key: SQSVKVRFAMTGKB-UHFFFAOYSA-N
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Description

Morpholine Derivatives in Medicinal Chemistry

Morpholine (C₄H₉NO₂) has emerged as a privileged scaffold in drug design due to its balanced hydrophilicity, conformational flexibility, and metabolic stability. Over 150 FDA-approved drugs contain morpholine or its derivatives, particularly in oncology and neurology. The morpholin-4-yl-2-oxoethoxy group in 3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid exemplifies rational design strategies to optimize:

  • Target Binding : The oxygen-rich morpholine ring facilitates hydrogen bonding with kinase ATP-binding pockets
  • Pharmacokinetics : Improved aqueous solubility compared to purely aromatic systems
  • Metabolic Resistance : Reduced first-pass metabolism through cytochrome P450 inhibition

Table 1: Therapeutic Applications of Morpholine Derivatives

Target Class Example Drug Clinical Use Structural Feature
PI3K Inhibitors Copanlisib Lymphoma Morpholine-oxazole hybrid
Dopamine Modulators GSK-189254 Parkinson's Disease N-substituted morpholine
Antibacterials Linezolid Gram-positive Infections Morpholine-oxazolidinone

Data adapted from morpholine pharmacology review.

Evolution of Benzamide-Based Therapeutic Agents

Benzamide derivatives have evolved from simple analgesic agents to targeted therapeutics through strategic substitution patterns. The 3-ethoxy-4-substituted benzoic acid motif in this compound builds upon three generations of development:

  • First-Generation (1960s-1980s): Unsubstituted benzamides like metoclopramide, targeting dopamine D₂ receptors
  • Second-Generation (1990s-2000s): Ortho-substituted derivatives with improved selectivity for 5-HT₄ receptors
  • Third-Generation (2010s-present): Dual-substituted analogs combining solubility-enhancing groups (e.g., morpholine) with target-specific moieties

The ethoxy group at position 3 in this compound follows QSAR models showing optimal steric bulk for kinase inhibition while maintaining metabolic stability.

Research Significance in Targeted Drug Discovery

This compound represents a convergence of two validated drug design approaches:

  • Scaffold Hybridization : Merging benzoic acid's hydrogen-bonding capacity with morpholine's solubility profile
  • Position-Specific Substitution : Strategic placement of electron-donating (ethoxy) and target-directing (morpholinyl) groups

Experimental data from related compounds suggest potential applications in:

  • Kinase Inhibition : Analogous structures show IC₅₀ values <100 nM against VEGFR-2 and PDGFR-β
  • Epigenetic Modulation : Morpholine-benzamide hybrids demonstrate HDAC6 inhibition with >50-fold selectivity over other isoforms
  • Antibacterial Activity : Ethoxy-substituted benzoic acids exhibit MIC values of 2-8 μg/mL against drug-resistant S. aureus strains

The compound's SMILES (O=C(O)C1=CC=C(OCC(N2CCOCC2)=O)C(OCC)=C1) enables precise computational modeling of target interactions, particularly through the carboxylate anion and morpholine oxygen atoms.

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-21-13-9-11(15(18)19)3-4-12(13)22-10-14(17)16-5-7-20-8-6-16/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSVKVRFAMTGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxy, and substituted benzoic acids .

Scientific Research Applications

3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction and alteration of metabolic processes .

Comparison with Similar Compounds

Key Characteristics

  • Functional Groups: Carboxylic acid (for hydrogen bonding), ether (ethoxy), and amide (morpholino-oxo group).
  • Spectral Data : IR spectroscopy would reveal carbonyl stretches from the benzoic acid (≈1680–1700 cm⁻¹) and the amide group (≈1640–1680 cm⁻¹). NMR data would show distinct signals for ethoxy protons (δ ~1.36 ppm, triplet) and morpholine protons (δ ~3.5–4.0 ppm) .
  • Applications : Likely explored in drug development due to the morpholine moiety’s role in enhancing solubility and bioavailability.

Comparison with Structurally Similar Compounds

3-Ethoxy-4-(ethylamino)benzoic Acid (S6)

  • Structure: C₉H₁₁NO₃; substituents: ethoxy (3-position), ethylamino (-NHCH₂CH₃, 4-position).
  • Key Differences: Molecular Weight: 182.08 g/mol (vs. 309.31 g/mol for the target compound). Functional Groups: Lacks the morpholino-oxoethoxy group; instead, has a simpler ethylamino group. Spectral Data: IR shows a carbonyl peak at 1690 cm⁻¹ (benzoic acid) and N-H stretch at 1623 cm⁻¹ .

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic Acid (CAS 872196-69-5)

  • Key Differences: Substitution Pattern: Morpholino-oxoethoxy at the 3-position (vs. 4-position in the target compound). Molecular Weight: 281.26 g/mol (lower due to absence of ethoxy). Bioactivity: Positional isomerism may alter receptor binding or metabolic stability .

4-Benzyloxy-3-methoxybenzoic Acid

  • Structure : C₁₅H₁₄O₅; substituents: benzyloxy (4-position), methoxy (3-position).
  • Key Differences: Functional Groups: Benzyloxy (lipophilic) vs. morpholino-oxoethoxy (polar). Molecular Weight: 274.27 g/mol. Applications: Benzyl groups are common in prodrugs but may reduce solubility compared to morpholino derivatives .

3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid (CAS 522624-52-8)

  • Structure: C₁₇H₁₇NO₇; substituents: methoxy (3-position), anilino-oxoethoxy (4-position).
  • Key Differences: Hydrogen Bonding: 2 H-bond donors, 7 acceptors (vs. 1 donor, 6 acceptors in the target compound).

Tabulated Comparison of Key Parameters

Compound Name Molecular Formula MW (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Applications
Target Compound C₁₅H₁₉NO₆ 309.31 Ethoxy, morpholino-oxoethoxy 1 / 6 Drug development
3-Ethoxy-4-(ethylamino)benzoic Acid (S6) C₉H₁₁NO₃ 182.08 Ethoxy, ethylamino 2 / 3 Intermediate in organic synthesis
3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic Acid C₁₃H₁₅NO₆ 281.26 Morpholino-oxoethoxy (3-position) 1 / 6 Pharmacological studies
4-Benzyloxy-3-methoxybenzoic Acid C₁₅H₁₄O₅ 274.27 Benzyloxy, methoxy 1 / 4 Prodrug formulations
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid C₁₇H₁₇NO₇ 347.33 Methoxy, anilino-oxoethoxy 2 / 7 Antimicrobial research

Research Findings and Implications

  • Synthetic Challenges: The target compound’s morpholino-oxoethoxy group requires multi-step synthesis, including etherification and amidation, as seen in analogous syntheses (e.g., triisopropylsilyl derivatives in ) .
  • Pharmacological Potential: Morpholino groups enhance solubility and membrane permeability, making the target compound advantageous over benzyloxy or methoxy derivatives in drug design .
  • Spectroscopic Differentiation: IR and NMR spectra effectively distinguish substituents (e.g., morpholine’s δ ~3.5–4.0 ppm vs. ethylamino’s δ ~1.36 ppm) .

Biological Activity

3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, identified by its CAS number 851169-36-3, is a synthetic organic compound notable for its unique structural features that combine an ethoxy group and a morpholine moiety within a benzoic acid framework. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO6C_{15}H_{19}NO_{6}, with a molecular weight of approximately 309.318 g/mol. The presence of both an aromatic carboxylic acid and a heterocyclic morpholine ring contributes to its diverse chemical properties and biological activities.

PropertyValue
Molecular Formula C15H19NO6
Molecular Weight 309.318 g/mol
CAS Number 851169-36-3
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step processes starting from 3-ethoxybenzoic acid, reacting with morpholine and suitable oxoethoxy reagents under controlled conditions. Optimization of parameters such as temperature, solvent choice, and reaction time is essential for maximizing yield and purity.

Research indicates that this compound interacts with specific biological targets like enzymes and receptors. Its morpholine component may enhance binding affinity to active sites on proteins, potentially modulating their activity. The compound's mechanism of action likely involves:

  • Inhibition or Activation of Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound could influence pathways related to inflammation and pain modulation.

Potential Therapeutic Applications

The compound has been investigated for various therapeutic properties, including:

  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of inflammatory mediators.
  • Analgesic Properties : Its ability to interact with pain pathways positions it as a candidate for pain management therapies.

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.
  • Pain Modulation : Animal models have shown that administration of this compound resulted in decreased pain responses compared to control groups, supporting its analgesic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds, such as:

Compound NameStructure ComparisonBiological Activity
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid Similar structure but with methoxy groupPotentially lower anti-inflammatory activity
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid Lacks ethoxy groupDifferent reactivity and activity profile

Summary of Findings

Research highlights the unique combination of functional groups in 3-Ethoxy-4-(2-morpholin-4-y1)-2 -oxoethoxy)benzoic acid, which confers distinct chemical reactivity and biological activity. Its applications in medicinal chemistry are promising, particularly concerning anti-inflammatory and analgesic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., DCC or EDCI) with activating agents like DMAP or HOBt. For example, morpholine derivatives are coupled to the benzoic acid core under anhydrous conditions (e.g., DCM or THF) at room temperature for 24–48 hours . Microwave-assisted synthesis at 100°C for 1 hour improves yield (82%) by enhancing reaction kinetics . Optimization requires monitoring pH, solvent polarity, and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic and computational techniques are recommended for structural characterization?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹). Computational tools like PubChem’s InChIKey and SMILES descriptors aid in predicting molecular interactions . For crystallography, X-ray diffraction (XRD) is ideal for resolving steric hindrance from the morpholine and ethoxy groups. Rotatable bond counts (e.g., 8 bonds) from computational analysis inform flexibility studies .

Q. How can researchers ensure purity and compliance with pharmacopeial standards?

  • Methodological Answer : Employ HPLC (≥98% purity) with a C18 column and UV detection at 254 nm. Compare retention times against USP reference standards . For impurity profiling, use LC-MS to detect trace byproducts (e.g., unreacted intermediates). Pharmacopeial guidelines recommend limiting total impurities to ≤0.5%, with individual impurities ≤0.1% .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or solvent effects. Standardize protocols using phosphate-buffered saline (PBS) at physiological pH and include positive controls (e.g., known inhibitors). Replicate studies with varying concentrations (1–100 µM) to assess dose-response curves. Structural analogs (e.g., cyclohexylamino derivatives) can clarify structure-activity relationships .

Q. How can experimental design address limitations in stability studies under real-world conditions?

  • Methodological Answer : Conduct accelerated stability tests at 40°C/75% RH for 6 months to simulate degradation. Monitor via HPLC-UV for hydrolysis of the morpholine-oxoethoxy group. For environmental stability, use HSI (Hyperspectral Imaging) to track organic degradation in wastewater matrices, noting temperature-controlled sampling to minimize matrix changes .

Q. What thermodynamic properties are critical for predicting solubility and formulation stability?

  • Methodological Answer : Calculate logP (1.92) to assess lipophilicity and solubility in PEG-400 or DMSO. NIST data for analogs (e.g., 4-ethoxybenzoic acid) show melting points (~215°C) and phase transitions critical for solid dispersion formulations . Use van’t Hoff analysis to correlate temperature-dependent solubility with entropy changes.

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